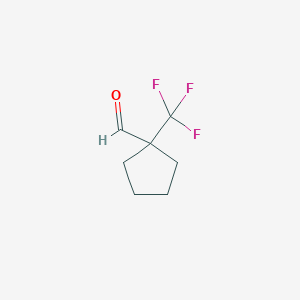

1-(Trifluoromethyl)cyclopentanecarbaldehyde

Description

1-(Trifluoromethyl)cyclopentanecarbaldehyde is a cyclopentane derivative featuring a trifluoromethyl (-CF₃) group and an aldehyde (-CHO) functional group. The aldehyde group serves as a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthetic chemistry. Quantum-chemical profiling, as exemplified by CC-DPS’s QSQN technology, could elucidate its physicochemical properties, such as dipole moments, solubility, and reactivity patterns .

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWEWSZMABMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Trifluoromethyl)cyclopentanecarbaldehyde can be achieved through several routes. One common method involves the reaction of a cyclopentanone derivative with trifluoroacetic anhydride in the presence of a catalyst such as pyridine . This reaction typically proceeds under mild conditions, resulting in high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents tailored to the desired transformation. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other functionalized derivatives .

Scientific Research Applications

1-(Trifluoromethyl)cyclopentanecarbaldehyde finds extensive applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Drug Development: Its unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentanecarbaldehyde is primarily determined by its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved in its action depend on the specific application and the nature of the derivatives formed from it .

Comparison with Similar Compounds

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

This analog replaces the trifluoromethyl group with a methyl (-CH₃) substituent. Key differences include:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the cyclopentane ring and aldehyde moiety, whereas -CH₃ is electron-donating. This alters reactivity in electrophilic substitutions or redox reactions.

- Physicochemical Properties : -CF₃ increases molecular weight (e.g., ~196 g/mol for the target compound vs. ~140 g/mol for the methyl analog) and may reduce solubility in polar solvents due to enhanced hydrophobicity .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

This triazole derivative () shares the -CF₃ group but differs in scaffold and functionalization:

- Scaffold : A triazole ring versus cyclopentane. The aromatic triazole enables π-π stacking in biological targets, while the cyclopentane offers conformational constraint.

- Functional Group : A carboxylic acid (-COOH) vs. an aldehyde (-CHO). The acid group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., c-Met kinase in antitumor activity), whereas the aldehyde is more reactive in nucleophilic additions .

Antitumor Activity

The triazole analog in demonstrates potent growth inhibition (GP = 68.09%) in NCI-H522 lung cancer cells, attributed to its -CF₃ group enhancing metabolic stability and target affinity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Research Findings and Implications

- Trifluoromethyl Impact : The -CF₃ group consistently enhances bioactivity and stability across scaffolds, as seen in triazole antitumor agents and cyclopentane derivatives .

- Aldehyde vs. Carboxylic Acid : Aldehydes offer reactive handles for further derivatization, whereas carboxylic acids provide direct binding motifs for biological targets.

- Synthetic Challenges : Bulky -CF₃ groups may require optimized reaction conditions (e.g., prolonged reaction times or polar solvents), as observed in phosphazene syntheses .

Biological Activity

1-(Trifluoromethyl)cyclopentanecarbaldehyde is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive for drug development. This article aims to provide a comprehensive overview of the biological activity associated with 1-(Trifluoromethyl)cyclopentanecarbaldehyde, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H7F3O

- Molecular Weight : 164.12 g/mol

- Structural Features : The compound features a cyclopentane ring with a trifluoromethyl group and an aldehyde functional group, which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

1-(Trifluoromethyl)cyclopentanecarbaldehyde has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent in various assays.

- Neuroprotective Effects : Some research indicates possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of 1-(Trifluoromethyl)cyclopentanecarbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to these targets, altering their activity and leading to desired therapeutic effects.

Study 1: Anticancer Efficacy

A study published in Nature explored the anticancer effects of compounds structurally similar to 1-(Trifluoromethyl)cyclopentanecarbaldehyde. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| A549 (Lung) | 5.2 | Doxorubicin 4.5 |

| HT-29 (Colon) | 3.8 | Cisplatin 3.0 |

| SMMC-7721 (Liver) | 6.0 | Paclitaxel 5.5 |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of 1-(Trifluoromethyl)cyclopentanecarbaldehyde were assessed against several bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.